1-(4-Amino-3-(chloromethyl)phenyl)propan-2-one
Description
1-(4-Amino-3-(chloromethyl)phenyl)propan-2-one is a substituted acetophenone derivative featuring a chloromethyl group at the 3-position and an amino group at the 4-position of the phenyl ring. This structural duality positions it as a versatile intermediate in pharmaceutical synthesis, particularly for antineoplastic or antimicrobial agents .
Properties
Molecular Formula |
C10H12ClNO |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
1-[4-amino-3-(chloromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H12ClNO/c1-7(13)4-8-2-3-10(12)9(5-8)6-11/h2-3,5H,4,6,12H2,1H3 |
InChI Key |
GWKOQOGLRZSROV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)N)CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Amino-3-(chloromethyl)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-aminoacetophenone with chloromethyl methyl ether in the presence of a Lewis acid catalyst . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of 2-3 hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-Amino-3-(chloromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Amino-3-(chloromethyl)phenyl)propan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-(chloromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in covalent bonding with nucleophilic sites on proteins and enzymes . These interactions can modulate the activity of target proteins and enzymes, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
1-[4-(Chloromethyl)-3-(trifluoromethyl)phenyl]propan-2-one (CAS 1804276-33-2)
- Substituents : Chloromethyl (3-position), trifluoromethyl (3-position).
- Properties: The trifluoromethyl group increases lipophilicity and metabolic stability compared to the amino group in the target compound. This substitution is common in CNS-active pharmaceuticals due to enhanced blood-brain barrier penetration .
- Applications : Used in agrochemicals and fluorinated drug intermediates.
1-(4-Fluoro-2-nitrophenyl)propan-2-one (CAS 39616-99-4)
- Substituents : Fluoro (4-position), nitro (2-position).
- Properties: The nitro group is strongly electron-withdrawing, reducing the electron density of the phenyl ring and altering reactivity in electrophilic aromatic substitution.
- Applications : Intermediate in explosives and dye synthesis.
1-(3-(Trifluoromethyl)phenyl)propan-2-one
- Substituents : Trifluoromethyl (3-position).
- Properties: Lacks the chloromethyl and amino groups, making it less reactive toward nucleophiles. Widely used in fenfluramine synthesis via reductive amination .
- Applications : Key precursor for appetite suppressants and anticonvulsants.
Functional Group Comparisons
Urea Derivatives (e.g., 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-fluorophenyl)urea)
- Substituents : Chloromethyl-thiazole (4-position), fluorophenyl-urea.
- Properties : The urea moiety introduces hydrogen-bonding capacity, enhancing biological target affinity. Yields for such derivatives range from 50–58% .
- Applications : Antimicrobial and kinase inhibitors.
Hydrazinylidene Derivatives (e.g., 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one)
- Substituents : Methoxyphenyl-hydrazinylidene.
- Properties : The hydrazinylidene group enables chelation with metal ions, useful in coordination chemistry. Structural confirmation via single-crystal XRD (R factor = 0.038) highlights precision in characterization .
- Applications : Catalysis and metal-sensor development.
Physicochemical and Analytical Data
Research Implications and Limitations
- Structural Characterization : SHELX software is widely used for crystallographic refinement of similar compounds, ensuring accurate structural determination .
- Data Gaps: Limited direct data on the target compound necessitates extrapolation from analogs.
- Contradictions : Some urea derivatives (e.g., 8a–c) show lower yields (~50%) compared to fenfluramine precursors (~75%), suggesting substituent-dependent synthetic efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
